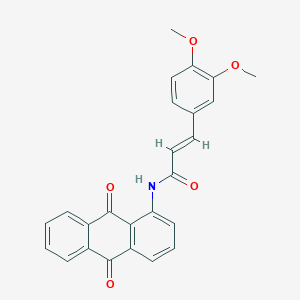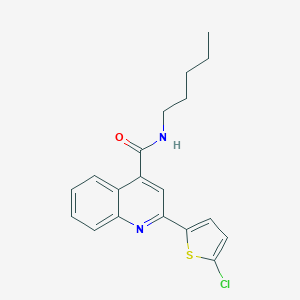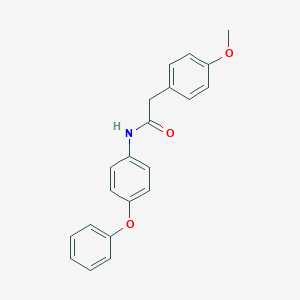![molecular formula C27H25BrN2O3S B331283 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE](/img/structure/B331283.png)
5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a synthetic organic compound. It belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound features a thiazolidinone core, substituted with various functional groups that may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves the following steps:
Formation of the Thiazolidinone Core: This can be achieved by the reaction of a thiourea derivative with an α-halo ketone under basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The bromine atom can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species for substitution reactions.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or reduced thiazolidinone derivatives.
Substitution Products: Compounds with different substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Thiazolidinone derivatives are often studied for their catalytic properties in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Antimicrobial Activity: Many thiazolidinone derivatives exhibit antimicrobial properties, making them candidates for drug development.
Enzyme Inhibition: Potential inhibitors of various enzymes, useful in biochemical research.
Medicine
Anti-inflammatory: Some derivatives have shown anti-inflammatory effects.
Anticancer: Research into their potential as anticancer agents.
Industry
Agriculture: Possible use as agrochemicals due to their biological activity.
Pharmaceuticals: Development of new drugs based on their biological properties.
Wirkmechanismus
The mechanism of action of 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE would depend on its specific biological activity. Generally, thiazolidinones may:
Interact with Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene Derivatives: Often studied for their antimicrobial and anticancer activities.
Imino Derivatives: Investigated for their enzyme inhibition properties.
Uniqueness
The unique combination of functional groups in 5-[(Z)-1-(3-BROMO-2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-3-(3,4-DIMETHYLPHENYL)-2-[(3,4-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C27H25BrN2O3S |
|---|---|
Molekulargewicht |
537.5 g/mol |
IUPAC-Name |
(5Z)-5-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H25BrN2O3S/c1-15-6-8-20(10-17(15)3)29-27-30(21-9-7-16(2)18(4)11-21)26(32)24(34-27)13-19-12-22(33-5)14-23(28)25(19)31/h6-14,31H,1-5H3/b24-13-,29-27? |
InChI-Schlüssel |
XHCHWLIHCSFBGM-RLWKDQHPSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(C(=CC(=C3)OC)Br)O)/S2)C4=CC(=C(C=C4)C)C)C |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC(=C3O)Br)OC)S2)C4=CC(=C(C=C4)C)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC(=C3)OC)Br)O)S2)C4=CC(=C(C=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![METHYL 6-(TERT-PENTYL)-2-[(3-PHENYLPROPANOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B331200.png)
![5-methyl-3-phenyl-N-[3,3,5-trimethyl-5-({[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}methyl)cyclohexyl]-4-isoxazolecarboxamide](/img/structure/B331202.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B331203.png)


![2-[2-(allyloxy)phenyl]-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B331207.png)

![2-[(3-Chlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B331212.png)
![4-(allyloxy)-N-(2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide](/img/structure/B331215.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B331217.png)
![4-(allyloxy)-N-(2-[4-(diethylamino)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)benzamide](/img/structure/B331218.png)
![(2,6-Dimethylpiperidin-1-yl)[2-(4-ethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B331221.png)
![6-[2-(Benzyloxy)-5-bromophenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B331224.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B331225.png)
